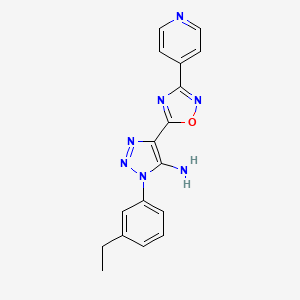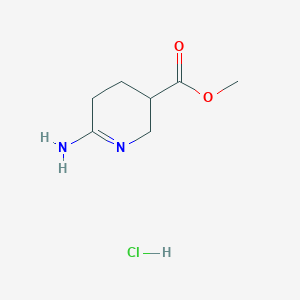
3-(3-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it a promising candidate for use in drug development and other applications.
Applications De Recherche Scientifique
1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their versatile bioactivities. The structural uniqueness of the 1,3,4-oxadiazole ring, enriched with pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors through numerous weak interactions. This property has made 1,3,4-oxadiazole derivatives a focal point for developing therapeutic agents across a wide range of medical conditions, including cancer, bacterial and fungal infections, and cardiovascular diseases (Verma et al., 2019).
Arylmethylidenefuranones
The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophilic agents has been systematically reviewed. These reactions produce a broad spectrum of compounds, including heterocyclic compounds like triazoles, showcasing the diversity of chemical transformations possible and the potential for synthesizing novel compounds with significant biological activities (Kamneva et al., 2018).
Amino-1,2,4-triazoles
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, including pharmaceuticals and agricultural products. Their derivatives have been employed in creating a range of products from antimicrobial drugs to heat-resistant polymers, indicating the vast potential of triazole derivatives in various scientific and industrial applications (Nazarov et al., 2021).
Pyrimidine-based Optical Sensors
Pyrimidine derivatives are highlighted for their application as optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. These compounds also demonstrate significant biological and medicinal utility, underlining the dual functional potential of pyrimidine derivatives in both scientific research and healthcare (Jindal & Kaur, 2021).
4-Phosphorylated 1,3-azoles
The synthesis, chemical, and biological properties of 4-phosphorylated 1,3-azoles have been extensively reviewed, revealing their significant insecticidal, anticancer, and other biological activities. This class of compounds demonstrates the importance of phosphorylated derivatives in developing new pharmacological agents (Abdurakhmanova et al., 2018).
Propriétés
IUPAC Name |
3-(3-ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c1-2-11-4-3-5-13(10-11)24-15(18)14(21-23-24)17-20-16(22-25-17)12-6-8-19-9-7-12/h3-10H,2,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUVTZUHZXQKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2892913.png)
![8-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2892914.png)


![Furan-2-yl[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2892918.png)
![8-methyl-N'-(3-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2892919.png)
![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2892923.png)


![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)

